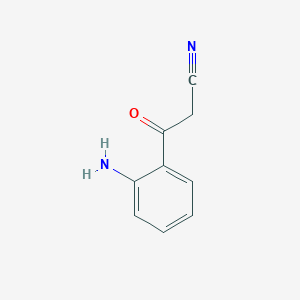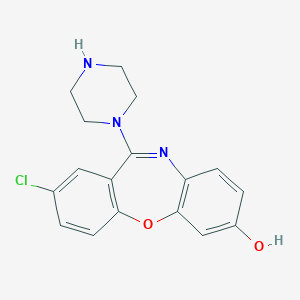
7-羟基阿莫沙平
描述
7-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine. It plays a significant role in the pharmacology of amoxapine by contributing to its antipsychotic properties. The compound is known for its dopamine receptor antagonist activity, which is crucial for its therapeutic effects .
科学研究应用
7-Hydroxyamoxapine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biotransformation processes and the development of biocatalysts.
Biology: The compound is studied for its role in neurotransmitter regulation and its effects on dopamine receptors.
Medicine: 7-Hydroxyamoxapine is investigated for its potential therapeutic effects in treating psychiatric disorders, particularly depression and schizophrenia.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant and antipsychotic medications
作用机制
Target of Action
7-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets dopamine receptors , acting as a dopamine receptor antagonist . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
7-Hydroxyamoxapine interacts with its targets by blocking the dopamine receptors . This antagonistic action contributes to amoxapine’s antipsychotic properties . It also has significant dopamine receptor blocking activity .
Biochemical Pathways
The biochemical pathways affected by 7-Hydroxyamoxapine primarily involve the neurotransmitter systems, specifically the dopaminergic system. By blocking dopamine receptors, 7-Hydroxyamoxapine can alter the signaling pathways of these neurotransmitters, potentially affecting mood and other neurological functions .
Pharmacokinetics
7-Hydroxyamoxapine is rapidly and almost completely absorbed from the gastrointestinal tract . The peak plasma concentrations usually occur within 1-2 hours after oral administration . The elimination half-life of 7-Hydroxyamoxapine is approximately 6.5 hours , indicating that the compound is relatively quickly metabolized and eliminated from the body.
Result of Action
The molecular and cellular effects of 7-Hydroxyamoxapine’s action primarily involve alterations in neurotransmitter signaling due to its antagonistic effect on dopamine receptors . This can result in changes in mood and other neurological functions. In addition, 7-Hydroxyamoxapine has been found to enhance the intracellular killing of mycobacteria within macrophages by activating the autophagy pathway, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxyamoxapine. For instance, the presence of certain microorganisms, such as Cunninghamella elegans, can metabolize amoxapine to produce 7-Hydroxyamoxapine . This demonstrates the potential of environmental factors to influence the production and action of this compound.
生化分析
Biochemical Properties
7-Hydroxyamoxapine interacts with various enzymes and proteins. It is a more potent dopamine receptor antagonist, contributing to amoxapine’s antipsychotic properties . It also has significant interactions with serotonin and norepinephrine reuptake .
Cellular Effects
7-Hydroxyamoxapine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to promote macrophage control of mycobacteria by inducing autophagy . This reduced cytotoxicity was related to the enhanced intracellular killing of Mycobacterium bovis BCG and M. tuberculosis within human and murine macrophages .
Molecular Mechanism
7-Hydroxyamoxapine exerts its effects at the molecular level through various mechanisms. It is a dopamine receptor antagonist, which contributes to its antipsychotic properties . It also inhibits the reuptake of serotonin and norepinephrine .
Temporal Effects in Laboratory Settings
7-Hydroxyamoxapine has a half-life of approximately 6.5 hours . This suggests that the effects of this compound can change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
7-Hydroxyamoxapine is a metabolite of amoxapine, which is almost completely metabolized in the liver
准备方法
Synthetic Routes and Reaction Conditions: 7-Hydroxyamoxapine can be synthesized through the biotransformation of amoxapine using fungal cultures such as Cunninghamella elegans. This process involves growing the fungi in the presence of amoxapine, leading to the formation of 7-Hydroxyamoxapine as a major metabolite .
Industrial Production Methods: The industrial production of 7-Hydroxyamoxapine typically involves the use of biocatalysts to enhance the yield and purity of the compound. Solid supports and intermittent substrate feeding can be employed to manipulate the biotransformation process, optimizing the production of 7-Hydroxyamoxapine .
化学反应分析
Types of Reactions: 7-Hydroxyamoxapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 7-Hydroxyamoxapine.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 7-Hydroxyamoxapine, which can have distinct pharmacological properties .
相似化合物的比较
8-Hydroxyamoxapine: Another metabolite of amoxapine, which acts as a norepinephrine reuptake inhibitor and has a stronger serotonin reuptake inhibition compared to 7-Hydroxyamoxapine.
Uniqueness: 7-Hydroxyamoxapine is unique due to its potent dopamine receptor antagonist activity, which is not as pronounced in its parent compound or other metabolites. This makes it particularly effective in contributing to the antipsychotic properties of amoxapine .
属性
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGUMOVYNSGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190576 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-76-8 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37081-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYAMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





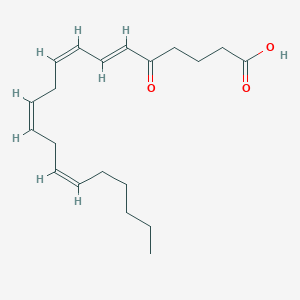
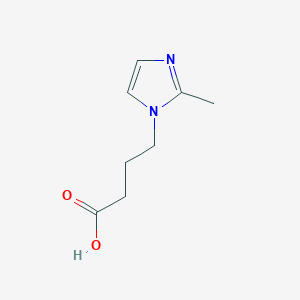
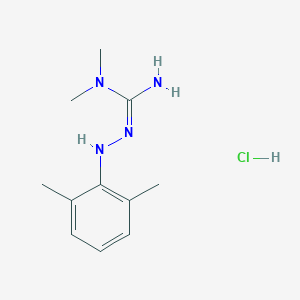

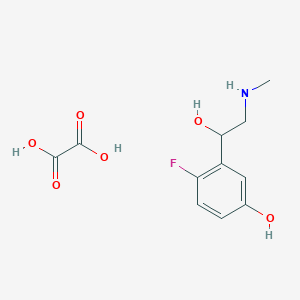

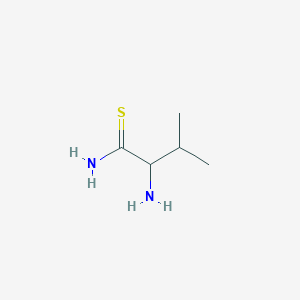

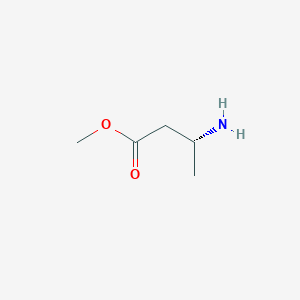
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)
